molecular formula C20H18ClNNa2O7 B031374 CL-316243 CAS No. 138908-40-4

CL-316243

カタログ番号: B031374
CAS番号: 138908-40-4
分子量: 465.8 g/mol
InChIキー: FUZBPOHHSBDTJQ-CFOQQKEYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Structural Characteristics and Reactivity

CL-316243 features a benzodioxole core linked to a chlorophenyl group via a hydroxyethylamino-propyl chain (Figure 1). Key reactive moieties include:

  • Carboxylate groups : Two sodium-bound carboxylates enhance solubility in polar solvents (e.g., water: 46.58 mg/mL) .
  • Chlorophenyl ring : Electron-withdrawing chlorine substituent influences electrophilic substitution reactions.
  • Hydroxyl and amino groups : Potential sites for hydrogen bonding or oxidative degradation .

Table 1: Key structural descriptors

ParameterValueSource
Molecular formulaC₂₀H₁₈ClNNa₂O₇
SMILES[Na+].[Na+].C[C@H](CC1=CC=C2OC(OC2=C1)(C(=O)[O-])C(=O)[O-])NC[C@H](O)C3=CC=CC(Cl)=C3
Stereochemistry(R,R)-enantiomer

Physicochemical Stability

This compound exhibits stability under controlled storage conditions but is sensitive to environmental factors:

  • Thermal stability : Stable at -20°C under desiccation; prolonged exposure to >25°C may degrade carboxylate groups .
  • Light sensitivity : No direct data, but aromatic systems (e.g., benzodioxole) typically require protection from UV light .
  • pH-dependent solubility : Soluble in PBS (pH 7.2) at 3 mg/mL; precipitation observed in acidic buffers .

Table 2: Solubility profile

SolventSolubility (mg/mL)NotesSource
Water46.58Optimal for stock solutions
DMSO0.5Limited solubility
PBS (pH 7.2)3.0Physiological relevance

In Vivo Metabolic Interactions

This compound undergoes minimal hepatic metabolism but interacts with biological systems through:

  • β3-adrenergic receptor binding : EC₅₀ = 3 nM, with >10,000-fold selectivity over β₁/β₂ receptors .
  • Lipolysis stimulation : Increases free fatty acids (FFAs) via adipose tissue activation, indirectly elevating insulin sensitivity .
  • Thermogenic pathway activation : Upregulates UCP-1 expression in brown adipose tissue (BAT), requiring intact BAT for full efficacy .

Table 3: Metabolic pathway modulation

PathwayEffectMechanismSource
Fatty acid oxidation↑ ACAA1, CPT1A expressionPPARα activation
Glucose homeostasis↓ Blood glucose (acute)FFA-induced insulin surge
Thermogenesis↑ UCP-1, PGC-1α in BATβ3-AR/cAMP/PKA signaling

Synthetic Considerations

This compound is synthesized as a disodium salt to enhance bioavailability. Key steps include:

  • Chiral resolution : Enantioselective synthesis of the (R,R)-configuration critical for receptor specificity .
  • Salt formation : Carboxylate groups neutralized with sodium ions for improved aqueous solubility .
  • Purification : HPLC confirms ≥98% purity, with residual solvents (e.g., DMSO) <0.1% .

Stability in Formulations

Preclinical formulations prioritize solubility and bioactivity:

  • In vivo dosing : Dissolved in saline (1 mg/kg) for subcutaneous administration .
  • Long-term storage : Lyophilized powder remains stable for 12 months at -20°C .
  • Compatibility : Avoid surfactants (e.g., Tween 80) that may disrupt micelle formation .

科学的研究の応用

Metabolic Health and Diabetes Management

CL-316243 has shown promise in improving metabolic health, particularly in the context of obesity and type 2 diabetes (T2D).

  • Insulin Sensitivity: Research indicates that treatment with this compound can restore the expression of genes involved in fatty acid oxidation, thereby improving insulin sensitivity in pre-diabetic models. In a study involving MKR mice, treatment led to significant decreases in circulating glucose and insulin levels, along with enhanced expression of peroxisomal fatty acid oxidation genes .
  • Mechanisms of Action: The compound appears to modulate pathways related to glucose metabolism and lipid storage. For instance, it has been linked to the downregulation of retinaldehyde dehydrogenases and the upregulation of biomarker genes such as ACAA1 and HSD17b4, which could serve as targets for future therapeutics .

Muscle Physiology

This compound has been investigated for its effects on skeletal muscle strength and function.

  • Muscle Strength Enhancement: In a study with wild-type mice, administration of this compound resulted in a significant increase in muscle strength as measured by grip strength tests. The treated mice exhibited a 23% increase in peak force compared to controls .
  • Hypertrophy Effects: The compound also induced an increase in muscle fiber cross-sectional area (CSA), particularly in fast-twitch muscles, suggesting potential applications in muscle hypertrophy .
  • Mechanical Properties: Notably, this compound treatment reduced the transversal stiffness of muscle fibers, indicating a modulation of the elastic properties of muscle tissue. This finding may have implications for understanding conditions associated with high muscle stiffness .

Obesity Treatment

This compound is recognized for its anti-obesity effects through its action on brown adipose tissue (BAT).

  • Activation of BAT: Studies demonstrate that this compound activates human brown adipose tissue, promoting thermogenesis and energy expenditure. This activation is associated with an increase in multilocular fat cells in white adipose tissue (WAT) .
  • Weight Management: Its ability to enhance insulin-stimulated glucose disposal further supports its role as an anti-obesity agent. In non-obese rats, this compound improved metabolic parameters related to obesity management .

Potential Antidepressant Effects

Emerging research suggests that this compound may have antidepressant properties.

  • Animal Models: Studies have indicated that selective β3-adrenoceptor agonists like this compound could exhibit antidepressant effects in animal models, potentially offering new avenues for treating mood disorders .

Case Studies and Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceApplicationKey Findings
Muscle StrengthIncreased muscle strength and fiber CSA in treated mice.
Metabolic HealthImproved insulin sensitivity and gene expression related to fatty acid oxidation in MKR mice.
Obesity TreatmentActivation of BAT leading to enhanced thermogenesis and weight management.
Antidepressant EffectsPotential antidepressant effects observed in animal models.

生物活性

CL-316243 is a selective β3-adrenergic receptor agonist that has garnered attention for its potential anti-obesity and metabolic effects. This compound is primarily studied for its ability to stimulate brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT). The following sections provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on metabolism, and relevant research findings.

This compound acts as a potent agonist for β3-adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to several physiological responses:

  • Increased Lipolysis : this compound promotes the breakdown of stored fats in adipocytes, facilitating the release of free fatty acids into the bloodstream.
  • Thermogenesis : The compound enhances the thermogenic activity of BAT, leading to increased energy expenditure.
  • Browning of WAT : It induces a phenotypic switch in white adipocytes towards a brown fat-like state, characterized by the expression of uncoupling protein 1 (UCP1) and other thermogenic markers.

Study Overview

A variety of studies have explored the effects of this compound on metabolic parameters in different animal models, particularly mice. Key findings include:

  • Energy Expenditure and Weight Management :
    • In a study conducted at varying temperatures (22°C vs. thermoneutrality), this compound treatment resulted in increased energy expenditure by approximately 10% at 22°C and 14% at thermoneutrality. Despite this increase, significant weight loss was not consistently observed due to compensatory increases in food intake .
  • Adipose Tissue Changes :
    • Chronic treatment with this compound led to a reduction in lipid droplet size in BAT and an increase in UCP1 protein levels, indicating enhanced thermogenic capacity. Additionally, there was a modest browning effect observed in WAT, evidenced by increased expression of UCP1 and other browning markers .
  • Metabolic Improvements :
    • This compound administration improved glucose tolerance and reduced fasting insulin levels in treated mice. Notably, improvements were more pronounced at higher environmental temperatures where metabolic activity was elevated .

Case Studies

Several case studies have illustrated the efficacy of this compound in specific conditions:

  • In obese Zucker rats, treatment with this compound demonstrated significant reductions in body fat and improvements in insulin sensitivity. The mechanism was linked to enhanced lipolysis and increased energy expenditure due to BAT activation .
  • Another study utilizing imaging techniques such as computed tomography revealed that this compound induced heterogeneous increases in tissue radiodensity within WAT depots, suggesting enhanced vascularization and cellular changes associated with browning .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

ParameterEffect ObservedReference
Energy ExpenditureIncreased by 10%-14%
Lipid Droplet Size (BAT)Decreased
UCP1 Expression (BAT/WAT)Increased
Glucose ToleranceImproved
Fasting Insulin LevelsReduced
Browning Markers (WAT)Increased UCP1 expression

特性

IUPAC Name

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZBPOHHSBDTJQ-CFOQQKEYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNNa2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041004
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138908-40-4
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-316243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CL-316243
Reactant of Route 2
CL-316243
Reactant of Route 3
Reactant of Route 3
CL-316243
Reactant of Route 4
Reactant of Route 4
CL-316243
Reactant of Route 5
Reactant of Route 5
CL-316243
Reactant of Route 6
CL-316243

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。